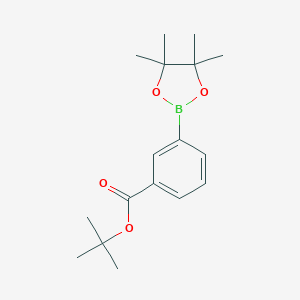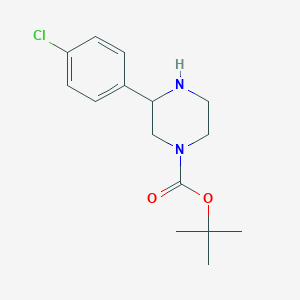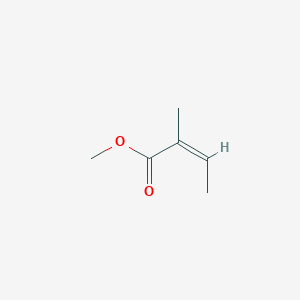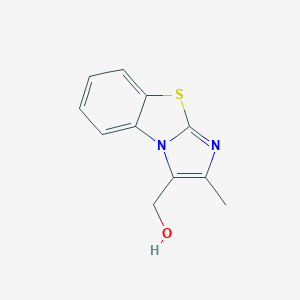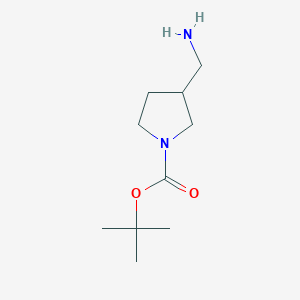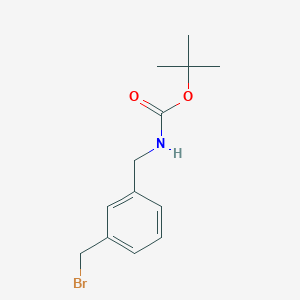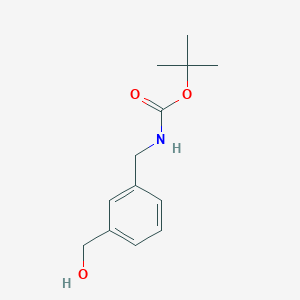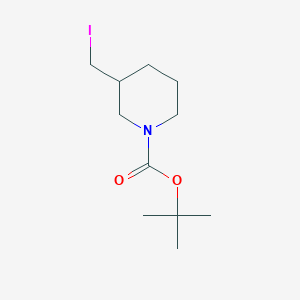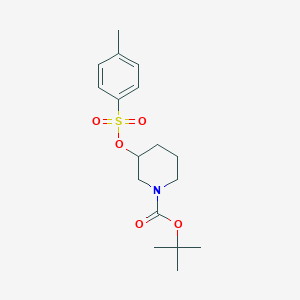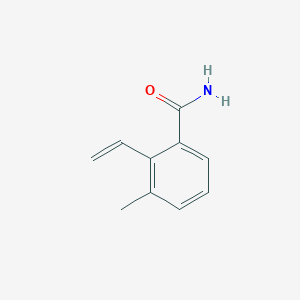
2-Ethenyl-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethenyl-3-methylbenzamide, also known as N-phenylacrylamide, is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in water and organic solvents. This compound has been used in various fields of research, including biochemistry, pharmacology, and materials science.
Mécanisme D'action
The mechanism of action of 2-Ethenyl-3-methylbenzamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as proteases and kinases. This compound has also been shown to interact with DNA and RNA, potentially affecting gene expression.
Effets Biochimiques Et Physiologiques
2-Ethenyl-3-methylbenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, potentially making it a promising candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Ethenyl-3-methylbenzamide in lab experiments is its ease of synthesis and availability. Additionally, this compound has been extensively studied, making it a well-characterized compound. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 2-Ethenyl-3-methylbenzamide in scientific research. One potential direction is the development of novel materials using this compound, such as hydrogels and polymers. Additionally, this compound may be further studied for its potential as a cancer therapy or for the treatment of inflammatory diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Méthodes De Synthèse
The synthesis of 2-Ethenyl-3-methylbenzamide can be achieved via several methods, including the reaction of N-phenylacetyl chloride with acrylonitrile or the reaction of N-phenylacetic acid with acryloyl chloride. The synthesis of this compound is relatively straightforward and can be achieved with high yield.
Applications De Recherche Scientifique
2-Ethenyl-3-methylbenzamide has been extensively used in scientific research due to its unique properties. It has been used in the development of novel materials, such as hydrogels and polymers, due to its ability to undergo polymerization reactions. Additionally, this compound has been used in the study of protein-ligand interactions and enzyme kinetics.
Propriétés
Numéro CAS |
131002-06-7 |
|---|---|
Nom du produit |
2-Ethenyl-3-methylbenzamide |
Formule moléculaire |
C10H11NO |
Poids moléculaire |
161.2 g/mol |
Nom IUPAC |
2-ethenyl-3-methylbenzamide |
InChI |
InChI=1S/C10H11NO/c1-3-8-7(2)5-4-6-9(8)10(11)12/h3-6H,1H2,2H3,(H2,11,12) |
Clé InChI |
SUKCAVBVXUFLKX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(=O)N)C=C |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)N)C=C |
Synonymes |
Benzamide, 2-ethenyl-3-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



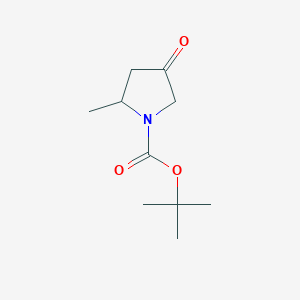
![Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B153180.png)
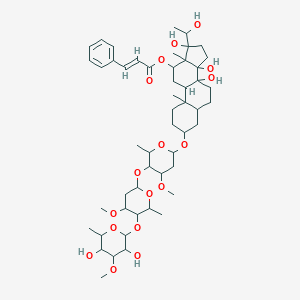
![Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B153183.png)
![tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B153186.png)
